Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Overview
Description
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C10H9FN2O2 . It is a derivative of imidazo[1,2-a]pyridine, a fused bicyclic heterocycle .
Molecular Structure Analysis
The molecular structure of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate has been determined using spectroscopic techniques . The structure was further confirmed using X-ray diffraction (XRD) and density functional theory (DFT) calculations . The results were consistent with the experimental data .Physical And Chemical Properties Analysis
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a solid at room temperature . Its molecular weight is 208.19 .Scientific Research Applications
Biopolymer Modification : Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate is used in modifying chitosan, a natural biopolymer. The modification introduces ethoxycarbonyl and 3-fluoroimidazo[1,2-a]pyridine-2-carbonyl fragments into the glucosamine units of the polymer, demonstrating its utility in polymer chemistry (Levov et al., 2011).
Synthesis of Fused Triazines : The compound is also instrumental in synthesizing fused triazines, which are planar, angular tri-heterocycles with potential biological activity. This includes converting ethyl 3-nitroimidazo[1,2-a]pyridine-2-carboxylate to form substituted nitro carboxamidoimidazopyridines (Zamora et al., 2004).
Chemical Catalysis : Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives are used in catalysis, specifically in the oxidation of catechol to o-quinone. This highlights its significance in chemical reactions and potential applications in industrial processes (Saddik et al., 2012).
Fluorescent Properties : Derivatives of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate show significant fluorescent properties, making them useful in creating organic fluorophores for biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Pharmaceutical Synthesis : In the pharmaceutical industry, derivatives of Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate play a critical role in the synthesis of active pharmaceutical ingredients (APIs), particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This process is key in preparing various anti-cancer and anti-TB agents (Sanghavi et al., 2022).
Synthesis of Heterocyclic Compounds : The compound is utilized in the synthesis of heterocyclic compounds, specifically in the formation of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, showcasing its versatility in organic synthesis (Bakhite et al., 2005).
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine derivatives, such as Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate, have been recognized for their wide range of applications in medicinal chemistry . They exhibit diverse biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, and anti-proliferative activity . Therefore, future research may focus on exploring new derivatives of imidazo[1,2-a]pyridine and their potential applications in drug discovery .
properties
IUPAC Name |
ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-12-9-5-7(11)3-4-13(8)9/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJISWZLKSURKFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2N1C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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